

# Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-Cy7.5 carboxylic acid

Cat. No.: B12377632

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This technical guide provides an in-depth overview of **Sulfo-Cy7.5 carboxylic acid**, a near-infrared (NIR) fluorescent dye, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its application, and visualizes complex workflows to facilitate its integration into advanced research and development projects.

**Sulfo-Cy7.5 carboxylic acid** is a water-soluble fluorophore characterized by its high hydrophilicity due to the presence of four sulfo groups.<sup>[1]</sup> Its structure is analogous to indocyanine green (ICG); however, a rigid trimethylene linker enhances its fluorescence quantum yield, making it a valuable tool for NIR imaging.<sup>[1][2][3]</sup> The free carboxylic acid group allows for covalent conjugation to biomolecules, enabling the tracking and visualization of their dynamics in biological systems.<sup>[4]</sup>

## Core Quantitative Data

The following tables summarize the essential physicochemical and spectral properties of **Sulfo-Cy7.5 carboxylic acid**, compiled from various supplier datasheets.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>45</sub> H <sub>45</sub> K <sub>3</sub> N <sub>2</sub> O <sub>14</sub> S <sub>4</sub>	[2][5]
Molecular Weight	1083.41 g/mol	[2][5]
Appearance	Dark green solid	[2][5]
Solubility	Good in water, DMF, and DMSO	[2][4][5]
Purity	≥95% (by <sup>1</sup> H NMR and HPLC-MS)	[2][5]
Storage	Store at -20°C in the dark, desiccated.[1][2]	

Table 2: Spectral and Fluorescence Properties

Property	Value	Source(s)
Excitation Maximum (λ <sub>ex</sub> )	778 nm	[1][2][6]
Emission Maximum (λ <sub>em</sub> )	797 nm	[1][2][6]
Molar Extinction Coefficient (ε)	222,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][2][6]
Fluorescence Quantum Yield (Φ)	0.21	[1][6]
Correction Factor (CF <sub>260</sub> )	0.09	[1][2]
Correction Factor (CF <sub>280</sub> )	0.09	[1][2]

## Experimental Protocols

The primary application of **Sulfo-Cy7.5 carboxylic acid** in biological research is its covalent attachment to proteins, antibodies, and other amine-containing biomolecules. This is typically achieved through a two-step carbodiimide crosslinking reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

## Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of Sulfo-Cy7.5 Carboxylic Acid to a Protein

This protocol describes the activation of the carboxylic acid group on the dye and its subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.

Materials:

- **Sulfo-Cy7.5 carboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: PBS, pH 7.2-7.4
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification column (e.g., Sephadex G-25)

Methodology:

- Protein Preparation:
  - Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.
  - If the protein solution contains primary amines (e.g., Tris buffer) or ammonium salts, dialyze against the Coupling Buffer.
- Dye Preparation:
  - Prepare a 10 mM stock solution of **Sulfo-Cy7.5 carboxylic acid** in anhydrous DMSO.
- Activation of **Sulfo-Cy7.5 Carboxylic Acid**:

- In a microcentrifuge tube, combine the **Sulfo-Cy7.5 carboxylic acid** stock solution with the Activation Buffer.
- Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
- Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the dye.
- Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.
- Conjugation to the Protein:
  - Add the activated dye solution to the protein solution. A dye-to-protein molar ratio of 10:1 to 20:1 is recommended as a starting point.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Quenching the Reaction (Optional):
  - To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.
  - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
  - Remove excess, unreacted dye and byproducts by size-exclusion chromatography using a Sephadex G-25 column equilibrated with the Coupling Buffer.
  - Collect the fractions containing the fluorescently labeled protein.

## Protocol 2: Determination of the Degree of Labeling (DOL)

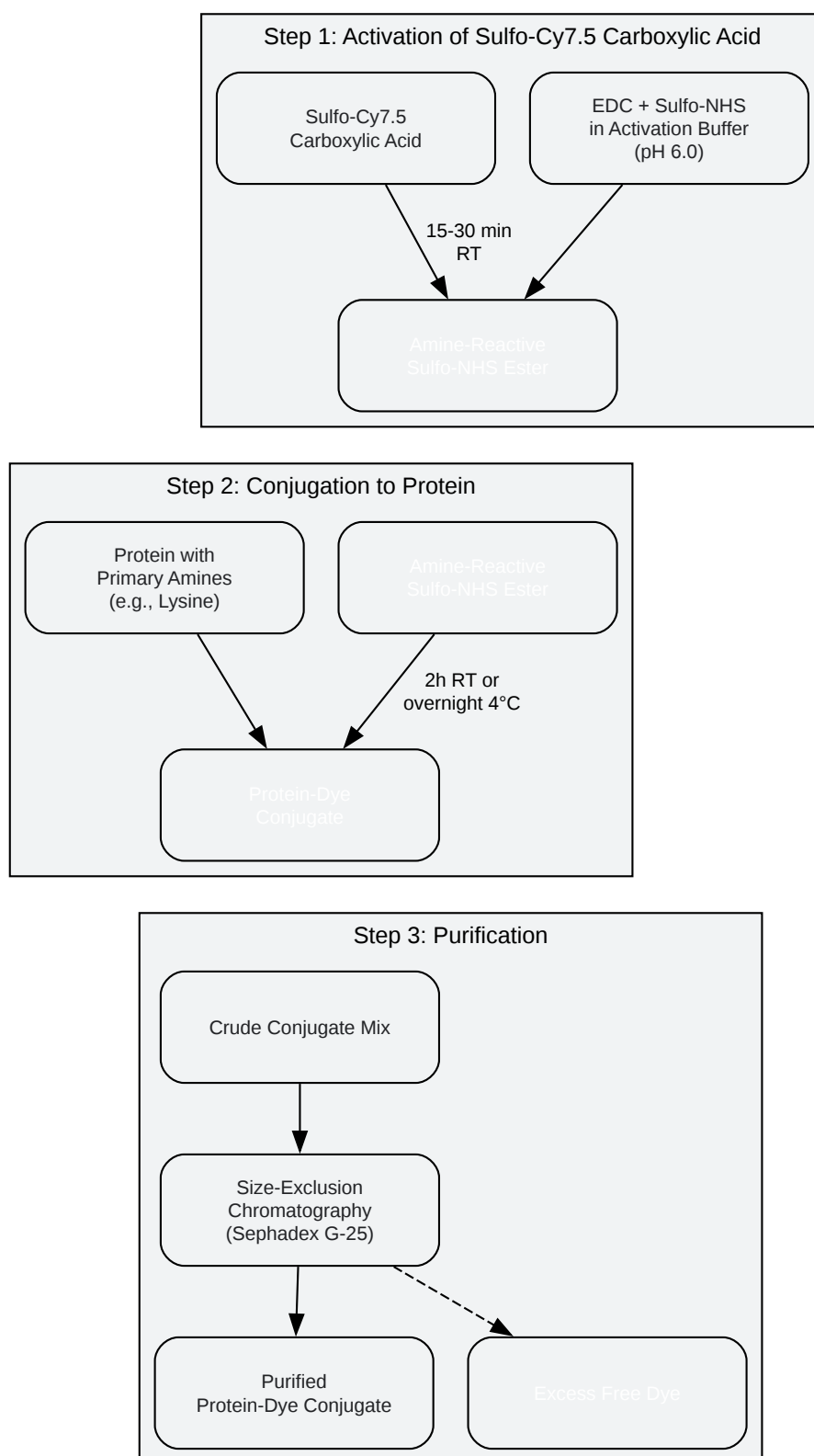
The DOL represents the average number of dye molecules conjugated to each protein molecule.

### Methodology:

- Measure Absorbance:
  - Dilute the purified protein-dye conjugate in PBS.
  - Measure the absorbance of the solution at 280 nm ( $A_{280}$ ) and at the excitation maximum of the dye ( $A_{\text{max}}$ , ~778 nm).
- Calculate the Degree of Labeling:
  - Calculate the concentration of the protein using the following equation:
    - Protein Concentration (M) =  $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
    - Where:
      - $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm (0.09).
      - $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
  - Calculate the concentration of the dye using the Beer-Lambert law:
    - Dye Concentration (M) =  $A_{\text{max}} / \epsilon_{\text{dye}}$
    - Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of Sulfo-Cy7.5 (222,000 M<sup>-1</sup>cm<sup>-1</sup>).
  - Calculate the DOL:
    - DOL = Dye Concentration (M) / Protein Concentration (M)

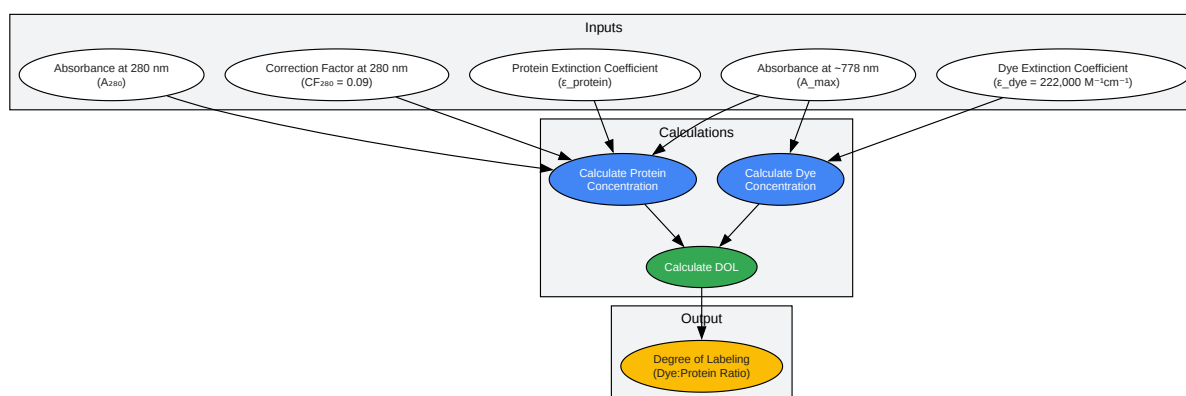
## Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.



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Caption: Workflow for the two-step EDC/Sulfo-NHS conjugation of **Sulfo-Cy7.5 carboxylic acid** to a protein.



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Caption: Logical workflow for calculating the Degree of Labeling (DOL).

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- To cite this document: BenchChem. [Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377632#understanding-sulfo-cy7-5-carboxylic-acid-datasheet]

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